molecular formula C21H26N2O2 B6419721 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 876901-31-4

1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No. B6419721
CAS RN: 876901-31-4
M. Wt: 338.4 g/mol
InChI Key: BIIGLWKPJJRQJY-UHFFFAOYSA-N
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Description

This compound is a benzodiazole derivative with a propyl alcohol group and a 4-methylphenoxybutyl group attached. Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with a propyl alcohol group (propan-1-ol) and a 4-methylphenoxybutyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a propyl alcohol group, and a 4-methylphenoxybutyl group. The benzodiazole ring is a type of aromatic heterocycle, which often contributes to the stability and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzodiazoles and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring could contribute to its stability, while the propyl alcohol group could influence its solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Benzodiazoles and their derivatives are found in a variety of pharmaceuticals and may interact with biological systems in numerous ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the pharmaceutical industry. Further studies could also investigate its physical and chemical properties, and how these influence its reactivity and interactions with other substances .

properties

IUPAC Name

1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIGLWKPJJRQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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